REACTION_CXSMILES
|
Cl[C:2]1[C:3](=[O:20])[NH:4][C:5]2[CH:19]=[CH:18][CH:17]=[C:7]3[C:8](=[O:16])[C:9]4[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=4[C:11]=1[C:6]=23.[CH2:21]([CH2:23][NH2:24])[OH:22].[C:25]([O-])(=O)C.[Na+]>CO>[OH:22][CH2:21][CH2:23][NH:24][C:2]1[C:3](=[O:20])[N:4]([CH3:25])[C:5]2[CH:19]=[CH:18][CH:17]=[C:7]3[C:8](=[O:16])[C:9]4[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=4[C:11]=1[C:6]=23 |f:2.3|
|
Name
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1-chloro-3H-dibenz[f,ij]isoquinoline-2,7-dione
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(NC2=C3C(C(C4=C(C13)C=CC=C4)=O)=CC=C2)=O
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Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
cupric acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(~1 hr)
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
TEMPERATURE
|
Details
|
Upon further cooling the product
|
Type
|
CUSTOM
|
Details
|
crystallized in the form of yellow solid
|
Type
|
CUSTOM
|
Details
|
After being isolated by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methyl Cellosolve
|
Name
|
|
Type
|
|
Smiles
|
OCCNC=1C(N(C2=C3C(C(C4=C(C13)C=CC=C4)=O)=CC=C2)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |